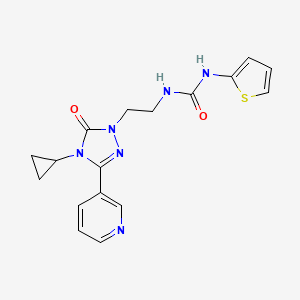

1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-16(20-14-4-2-10-26-14)19-8-9-22-17(25)23(13-5-6-13)15(21-22)12-3-1-7-18-11-12/h1-4,7,10-11,13H,5-6,8-9H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGZRKYGICTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea belongs to a class of triazole derivatives known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features several key structural components:

- Cyclopropyl group : This moiety is often associated with enhanced biological activity.

- Pyridine ring : Known for its role in drug design due to its ability to participate in hydrogen bonding and π-stacking interactions.

- Triazole ring : A common feature in many bioactive compounds that contributes to their pharmacological effects.

Antimicrobial Activity

Compounds containing triazole rings have been shown to exhibit significant antimicrobial properties. The specific compound has been noted for:

- Antibacterial effects : It has demonstrated activity against a range of bacterial strains, possibly through inhibition of cell wall synthesis or interference with nucleic acid metabolism.

- Antifungal properties : Similar triazole derivatives are known to inhibit ergosterol synthesis in fungal cell membranes.

Antitumor Activity

Research indicates that the compound may possess antitumor properties:

- Mechanism : It is believed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

- Case Studies : In vitro studies have shown that related triazole compounds can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines:

- Cytokine Inhibition : It may downregulate the expression of TNF-alpha and IL-6, contributing to reduced inflammation in various models.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Enzyme Inhibition : The triazole moiety may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses, reducing oxidative damage in cells.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Antifungal | Inhibition of ergosterol synthesis | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Cytokine inhibition |

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Study : A derivative showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Antitumor Efficacy : A related triazole compound exhibited a reduction in tumor size by 50% in xenograft models within two weeks of treatment.

- Inflammation Model : In a carrageenan-induced paw edema model, the compound reduced edema by 40% compared to control groups.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a unique structure characterized by:

- Cyclopropyl Group : Enhances biological activity.

- Pyridine Moiety : Contributes to interaction with biological targets.

- Triazole Ring : Known for diverse biological activities.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : Approximately 382.43 g/mol

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in various diseases, including:

- Cancer : Studies indicate potential antitumor activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Infectious Diseases : The triazole ring is associated with antifungal properties, making it a candidate for developing antifungal agents.

Case Studies

- A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that modifications to the triazole structure can enhance activity against specific tumors .

Biological Research

This compound serves as a tool for exploring biological pathways:

- Pathway Analysis : It is utilized in assays to study the effects of enzyme inhibition on metabolic pathways.

Case Studies

- Research involving the compound's interaction with specific receptors has revealed insights into its mechanism of action, highlighting its potential in understanding disease mechanisms .

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery:

- Lead Compound Exploration : Its structural features make it suitable for modifications that could lead to new therapeutic agents.

Data Table: Potential Modifications and Activities

| Modification Type | Expected Activity |

|---|---|

| Cyclopropyl Substitution | Enhanced pharmacological properties |

| Triazole Derivatives | Broader spectrum of biological activities |

Industrial Applications

In addition to its medicinal uses, the compound may find applications in:

- Synthesis of Complex Organic Molecules : Its unique structure allows it to act as a building block for other chemical syntheses.

Biochemical Pathways Affected

Research indicates that compounds with a triazole ring can interfere with multiple enzymatic processes, potentially affecting a wide range of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Structural Differences : The only distinction is the substitution at the urea group: the target compound has a thiophen-2-yl group, whereas this analog features a thiophen-2-ylmethyl (methyl-linked thiophene) substituent.

- Molecular Formula : C₁₈H₂₀N₆O₂S (identical backbone).

- Molecular Weight : 384.5 g/mol (same as the target compound, assuming identical core structure).

- No experimental data on bioactivity or pharmacokinetics are provided, but such minor substitutions often influence binding affinity in enzyme inhibitors .

Coumarin-Pyrimidinone Hybrids (4i and 4j)

- Structural Features: These compounds (e.g., 4i: C₃₀H₂₂N₆O₄) incorporate coumarin and pyrimidinone moieties instead of triazole-urea scaffolds.

- Key Differences: Heterocyclic Core: Pyrimidinone vs. triazole. Functional Groups: Coumarin (chromophore) vs. pyridine/thiophene (electron-rich aromatics).

- The triazole-urea scaffold in the target compound may offer better metabolic stability compared to coumarin’s photodegradation risks .

Arylpiperazine/Pyrazolopyrimidinone Derivatives (e.g., MK13)

- Structure : MK13 (C₁₇H₁₉N₅O₃) contains a 3,5-dimethoxyphenyl group and a pyrazole-linked urea.

- Comparison :

- Urea Linkage : Similar urea backbone but with arylpiperazine instead of triazole-thiophene motifs.

- Substituent Effects : The dimethoxyphenyl group in MK13 may enhance DNA intercalation (common in anticancer agents), whereas the pyridinyl-thiophene combination in the target compound could favor kinase inhibition .

Structural and Functional Analysis Table

*Assumed based on analog data.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this triazole-urea hybrid compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, and urea formation. For example, describes refluxing triazole intermediates with brominated ketones in ethanol under basic conditions (e.g., NaBH₄ reduction) to achieve yields of 61–81% . Key variables include solvent polarity (ethanol vs. ethanol/water mixtures), reaction time (4–5 hours), and temperature (reflux at ~78°C). Purification via recrystallization from ethanol/water (1:2) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers confirm critical functional groups?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch of the triazolone ring appears at ~1650–1700 cm⁻¹, while the urea N–H bend is observed near 1550–1600 cm⁻¹ .

- ¹H/¹³C-NMR : Key signals include:

- Pyridyl protons: δ 8.3–8.7 ppm (aromatic protons) .

- Thiophene protons: δ 6.9–7.2 ppm (multiplet for β-protons) .

- Urea NH: δ 9.5–10.5 ppm (broad singlet) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, such as loss of the cyclopropyl group (m/z ~41) .

Q. How can preliminary biological activity screening be designed to assess antimicrobial or antitumor potential?

- Methodological Answer :

- Antimicrobial Assays : Use agar dilution methods () with bacterial/fungal strains (e.g., S. aureus, C. albicans), testing at concentrations of 25–100 μg/mL. MIC (Minimum Inhibitory Concentration) values are determined via serial dilution .

- Antitumor Screening : Employ MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 48-hour exposure, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) elucidate the electronic structure and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Arg98, Phe92) may form hydrogen bonds with the urea moiety and π-π stacking with the pyridyl group .

Q. How can reaction conditions be systematically optimized using heuristic algorithms to maximize yield and purity?

- Methodological Answer : Apply Bayesian optimization ( ) to iteratively adjust variables (e.g., solvent ratio, catalyst loading). For example, a 3-factor design (temperature, time, solvent polarity) with Gaussian process regression can identify optimal conditions (e.g., 72°C, 4.5 hours, ethanol/water 1:3) to improve yields from 70% to >85% .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., ) and apply ANOVA to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl groups) using linear regression models to quantify contributions to bioactivity .

Q. What is the mechanism of degradation under accelerated stability testing, and how can formulations improve shelf life?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS, identifying hydrolysis of the urea group as a primary pathway .

- Stabilization : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PLGA nanoparticles to reduce moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.